Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane is a chemical compound with the molecular formula C13H30OSi2. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane typically involves the reaction of trimethylsilyl chloride with hept-1-en-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with carbon, oxygen, and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biomolecules, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane include:
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
Trimethylsilyl ether: Known for its use in protecting hydroxyl groups in organic synthesis.
Trimethylsilyl acetate: Used in the acetylation of alcohols and amines.
Uniqueness
This compound is unique due to its ability to form stable complexes with a wide range of molecules, making it highly versatile in various applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
93579-04-5 |
---|---|
Molekularformel |
C13H30OSi2 |
Molekulargewicht |
258.55 g/mol |
IUPAC-Name |
trimethyl(1-trimethylsilylhept-1-en-2-yloxy)silane |
InChI |
InChI=1S/C13H30OSi2/c1-8-9-10-11-13(12-15(2,3)4)14-16(5,6)7/h12H,8-11H2,1-7H3 |
InChI-Schlüssel |
ZNHAOXPKTKNITI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=C[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.